Europium(III) chloride hydrate, REacton(R), 99.99% (REO)

描述

Europium(III) chloride hydrate, REacton®, 99.99% (REO) is a chemical compound used as a catalyst in organic synthesis . It is involved in the preparation of amino acid-based europium(III) complex to prepare photoactive thin films, which finds application in organic light emitting diodes . It is also used as a precursor for the preparation of other europium compounds and its salts .

Chemical Reactions Analysis

Europium(III) chloride hydrate is used in the preparation of amino acid-based europium(III) complex to prepare photoactive thin films . These thin films find application in organic light emitting diodes .Physical And Chemical Properties Analysis

Europium(III) chloride hydrate, REacton®, 99.99% (REO) appears as yellow crystalline . It is soluble in water . The formula weight is 258.32 (Anhydrous) . It is hygroscopic .科学研究应用

Europium(III) chloride hydrate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is also used in the synthesis of fluorescent dyes and as a source of europium ions in spectroscopic studies. Additionally, europium(III) chloride hydrate is used in the preparation of europium-doped materials for use in magnetic resonance imaging (MRI) and optical applications.

作用机制

Europium(III) chloride hydrate acts as a Lewis acid, meaning that it can accept a pair of electrons from another molecule. This allows it to form a coordination complex with other molecules, such as organic molecules or metal ions. This coordination complex can then be used in a variety of applications, such as catalyzing reactions or binding to specific molecules.

Biochemical and Physiological Effects

Europium(III) chloride hydrate has no known direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that have biochemical or physiological effects. For example, europium(III) chloride hydrate can be used in the synthesis of fluorescent dyes that are used in medical imaging.

实验室实验的优点和局限性

The main advantage of using europium(III) chloride hydrate in lab experiments is its ability to form coordination complexes with other molecules. This allows it to be used in a variety of applications, such as catalyzing reactions or binding to specific molecules. Additionally, europium(III) chloride hydrate is relatively stable and can be stored for long periods of time.

However, there are some limitations to using europium(III) chloride hydrate in lab experiments. It is highly hygroscopic, meaning that it absorbs moisture from the air. This can cause it to become contaminated with other substances, which can affect its performance in experiments. Additionally, europium(III) chloride hydrate is toxic and should be handled with care.

未来方向

There are a number of potential future directions for europium(III) chloride hydrate. One potential application is in the development of new catalysts for organic reactions. Additionally, europium(III) chloride hydrate could be used in the development of new fluorescent dyes for use in medical imaging. It could also be used in the development of new materials for use in magnetic resonance imaging (MRI) and optical applications. Finally, europium(III) chloride hydrate could be used in the development of new drugs and pharmaceuticals.

合成方法

Europium(III) chloride hydrate can be synthesized in a two-step process. The first step involves reacting europium metal with hydrochloric acid to form europium(III) chloride. The second step involves adding water to the europium(III) chloride solution to form europium(III) chloride hydrate. The reaction is exothermic and produces a white, crystalline solid.

属性

IUPAC Name |

trichloroeuropium;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDWVTKHJOZOBQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

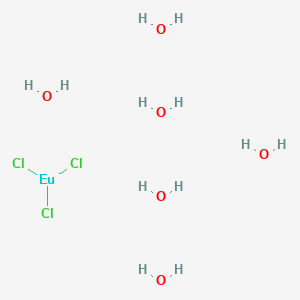

O.O.O.O.O.O.Cl[Eu](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3EuH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051695 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13759-92-7 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How can the thermal decomposition of europium trichloride hexahydrate be monitored?

A1: The thermal decomposition of europium trichloride hexahydrate can be effectively monitored using a combination of spectroscopic techniques. These include ultraviolet–visible (UV-vis) diffuse reflection spectroscopy [, ] and luminescence spectroscopy []. These methods provide complementary information about the decomposition process. UV Vis diffuse reflection spectroscopy highlights structural and environmental changes around the europium ion [], while luminescence spectroscopy is sensitive to changes in the coordination environment of the Eu3+ ion []. Both techniques have successfully identified intermediate hydrated forms of europium trichloride, such as the penta-, tetra-, tri-, di-, and monohydrates, during the decomposition process [, , ].

Q2: What is the crystal structure of europium trichloride hexahydrate?

A2: Europium trichloride hexahydrate crystallizes in the monoclinic system with the space group P2/n []. The europium ion in the structure is coordinated to eight oxygen atoms, forming a square-antiprismatic geometry []. Two chlorine atoms occupy opposite faces of the square antiprism, adopting a cis configuration []. The Eu-O bond distances vary from 2.401(6) to 2.431(5) Å, while the Eu-Cl distance is 2.774(2) Å [].

Q3: What are the potential applications of europium trichloride hexahydrate in latent fingerprint detection?

A3: Europium trichloride hexahydrate plays a crucial role in enhancing latent fingerprint detection by forming luminescent complexes with the reaction products of ninhydrin and amino acids found in fingerprints []. This complex exhibits strong Eu3+ luminescence at 615 nm when excited with near-ultraviolet (UV) light, enabling the visualization of fingerprints on challenging surfaces []. The use of benzo(f)ninhydrin further enhances the luminescence intensity compared to ninhydrin, improving the sensitivity of fingerprint detection [].

Q4: What are the known toxicological effects of europium trichloride hexahydrate on aquatic organisms?

A4: Studies using zebrafish embryos as a model organism have shown that europium trichloride hexahydrate can negatively impact embryonic development in a dose-dependent manner []. Exposure to europium chloride hexahydrate resulted in increased mortality, delayed hatching, reduced body length, and decreased heart rate in zebrafish embryos []. These findings suggest that europium chloride hexahydrate can disrupt cardiac development, potentially by interfering with heart muscle function [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。